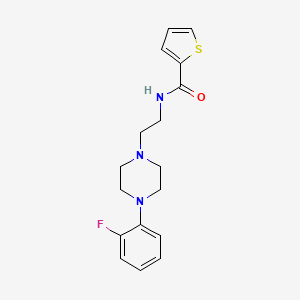
4-(4-(4-fluorophényl)pipérazin-1-yl)-1-méthyl-3-nitroquinoléine-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a nitro group, a methyl group, and a piperazine ring bearing a fluorophenyl group
Applications De Recherche Scientifique
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Méthodes De Préparation
The synthesis of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Alkylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Piperazine substitution: The final step involves the substitution of the piperazine ring with the fluorophenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quinoline core.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a quinoline core and are known for their antibacterial properties.
Piperazine derivatives: Compounds like N-substituted piperazinyl sarafloxacin derivatives share structural similarities and are studied for their antimicrobial activities.
The uniqueness of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-22-17-5-3-2-4-16(17)18(19(20(22)26)25(27)28)24-12-10-23(11-13-24)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJIPLEWJZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2423158.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2423162.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)


![3-(3-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423174.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)


